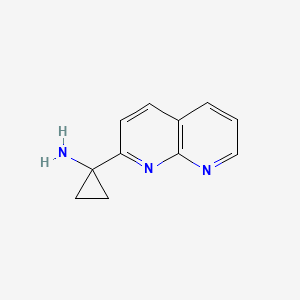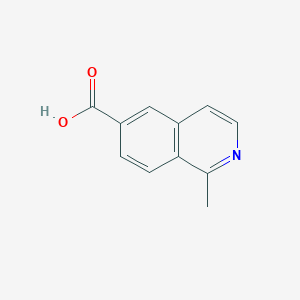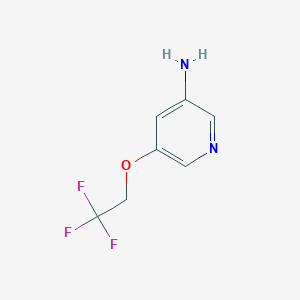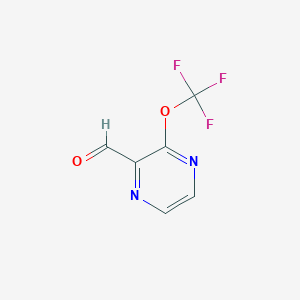![molecular formula C12H8S B11906936 Cyclopenta[B]thiochromene CAS No. 269-02-3](/img/structure/B11906936.png)
Cyclopenta[B]thiochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[B]thiochromene typically involves several key methods:
Thia-Michael Condensation Reaction: This method involves the reaction of 2-mercaptobenzaldehyde with α,β-unsaturated carbonyl compounds.
Cycloaddition Reactions: These reactions use substrates like thioisatins and alkynes to achieve regioselectivity and product formation.
Ring-Opening Reactions: Epoxides or aziridines are used in these reactions, demonstrating the importance of catalysts and solvents in reaction control.
Cyclization Reactions: Alkynyl thiols and alkynes are used under regulated temperature and pressure conditions to efficiently synthesize thiochromenes.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow the principles of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[B]thiochromene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Cyclopenta[B]thiochromene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopenta[B]thiochromene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclopenta[B]thiochromene is unique compared to other similar compounds due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Similar compounds include:
Thiochromene: Known for its biological activities but less reactive due to the sulfur atom.
Chromene: Oxygen-containing counterpart, more reactive but less studied for sulfur-related activities.
This compound stands out due to its potential in drug discovery and material science, making it a valuable compound for further research and development.
Properties
CAS No. |
269-02-3 |
|---|---|
Molecular Formula |
C12H8S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
cyclopenta[b]thiochromene |
InChI |
InChI=1S/C12H8S/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
InChI Key |
SPOHWZXIHGXDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)



![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)



![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)


